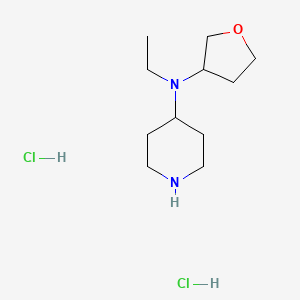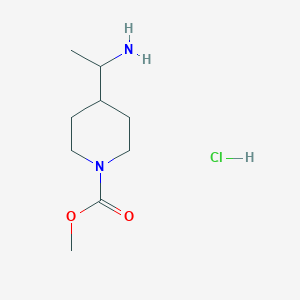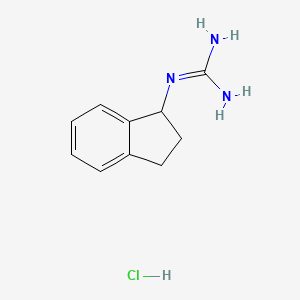![molecular formula C7H9ClN2O B1430535 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride CAS No. 1993054-03-7](/img/structure/B1430535.png)
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal response to DNA damage, leading to cell death
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage to maintain genomic stability . Disruption of this pathway can lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles, including good bioavailability and low risk of drug-drug interactions .
Result of Action
The result of the compound’s action is the induction of cell death in cells with high rates of DNA replication, such as cancer cells . This is due to the disruption of the DNA damage response pathway, which is critical for the survival of these cells .
Analyse Biochimique
Biochemical Properties
The 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has been found to interact with several biomolecules, including the receptor-interacting protein kinase 1 (RIPK1) . The nature of these interactions is primarily inhibitory, which suggests that this compound could potentially be used as a necroptosis inhibitor .
Cellular Effects
In cellular assays, this compound has displayed potent anti-necroptotic activity in both human and mouse cells . It influences cell function by inhibiting RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, thereby preventing necroptosis .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-8-4-3-6-2-1-5-9(6)7;/h3-4H,1-2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZZMYUODYCIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NC(=O)N2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)
![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)



![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)
![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)
